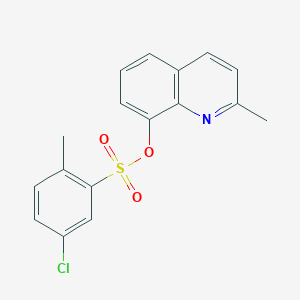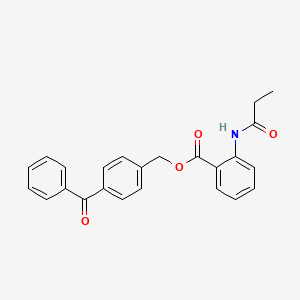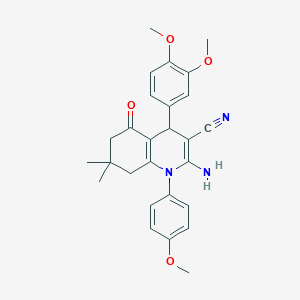![molecular formula C12H13NO2S B5129102 2,7-dimethyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5129102.png)
2,7-dimethyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-dimethyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various scientific fields. This compound is commonly referred to as DOTOM or NS11394 and is a potent positive allosteric modulator of the GABA-A receptor.
Mécanisme D'action
DOTOM works by binding to a specific site on the GABA-A receptor, known as the benzodiazepine site. This binding enhances the activity of the receptor, leading to increased inhibitory neurotransmission. DOTOM has been shown to enhance the activity of the receptor in a dose-dependent manner, with higher doses leading to greater enhancement.
Biochemical and Physiological Effects:
DOTOM has been shown to have a number of biochemical and physiological effects. In addition to enhancing the activity of the GABA-A receptor, DOTOM has been found to increase the release of dopamine in the brain. This effect is thought to be due to the modulation of the mesolimbic dopaminergic pathway, which is involved in reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of DOTOM is its potency as a positive allosteric modulator of the GABA-A receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of DOTOM is its solubility in water, which can make it difficult to use in certain experimental conditions.
Orientations Futures
There are a number of future directions for research on DOTOM. One area of interest is the potential use of DOTOM as a treatment for various neurological and psychiatric disorders. DOTOM has been found to enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety, depression, and other mood disorders. Another area of interest is the development of more potent and selective positive allosteric modulators of the GABA-A receptor, which could have even greater therapeutic potential. Additionally, further research is needed to understand the long-term effects of DOTOM on neuronal function and behavior.
Méthodes De Synthèse
DOTOM can be synthesized through a multi-step process involving the reaction of various intermediates. The synthesis of DOTOM involves the reaction of 4-chloro-2-nitroaniline, 2-methylthiophene, and ethyl 2-oxo-3-phenylpropanoate. The reaction mixture is then heated in the presence of a catalyst to yield DOTOM.
Applications De Recherche Scientifique
DOTOM has been extensively studied for its potential applications in various scientific fields. One of the primary applications of DOTOM is in the field of neuroscience, where it has been found to enhance the activity of the GABA-A receptor. This receptor is the primary inhibitory receptor in the central nervous system and is responsible for regulating neuronal excitability. DOTOM has been shown to enhance the activity of this receptor, leading to increased inhibitory neurotransmission and decreased neuronal excitability.
Propriétés
IUPAC Name |
2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-6-3-4-8-9(5-6)16-11-10(8)12(14)15-7(2)13-11/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYORSNUCFAGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)OC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5129033.png)


![5-{3,5-dichloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129058.png)

![2-[(acetyloxy)methyl]-6-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B5129074.png)
![3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5129080.png)
![5-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5129086.png)
![3-isobutyl-1-(2-methoxyethyl)-8-[(1-methyl-1H-indol-3-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5129094.png)

![8-[(2-hydroxyethyl)amino]-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5129106.png)
![1-(4-biphenylyl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5129116.png)
![1-(2,5-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5129120.png)